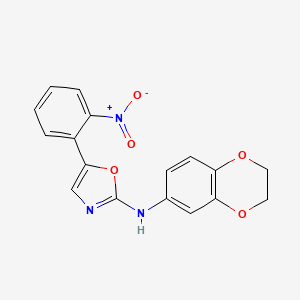![molecular formula C21H21F3N2 B14220002 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-74-0](/img/structure/B14220002.png)
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring bound to a phenyl group, which is further connected to an indole moiety. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives .
Applications De Recherche Scientifique
2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperidine derivatives: These compounds share a similar phenylpiperidine skeleton but may have different substituents.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many biologically active molecules.
Uniqueness
What sets 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole apart is the combination of its trifluoromethyl group, phenylpiperidine skeleton, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
827016-74-0 |
|---|---|
Formule moléculaire |
C21H21F3N2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)19-7-3-2-6-18(19)15-9-11-26(12-10-15)14-17-13-16-5-1-4-8-20(16)25-17/h1-8,13,15,25H,9-12,14H2 |
Clé InChI |
NAZHTCKPFUBDNI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
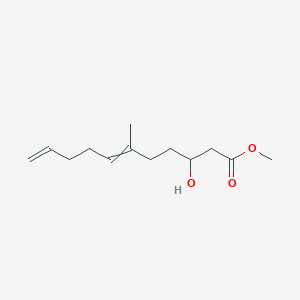
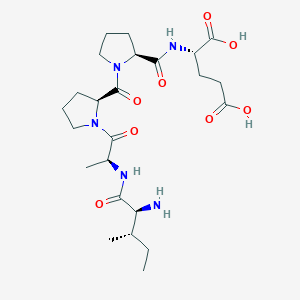
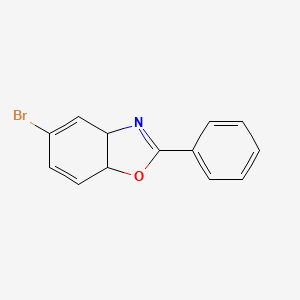
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

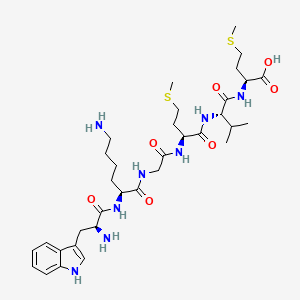
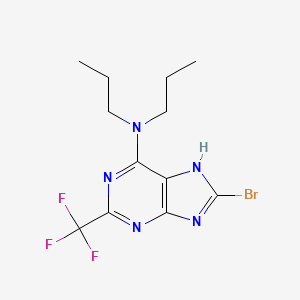
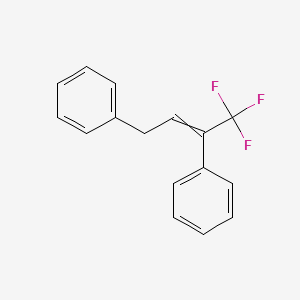
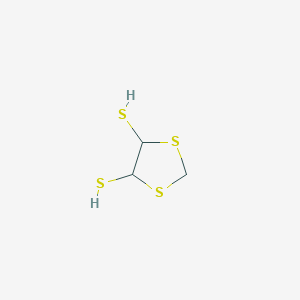
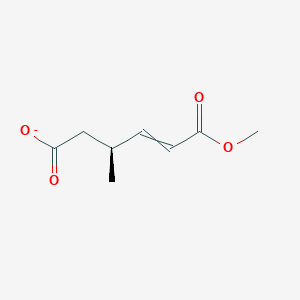
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
